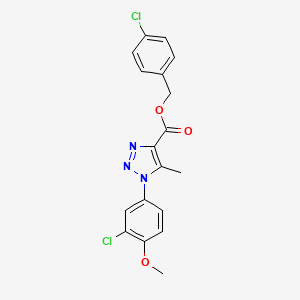

(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is an organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Métodos De Preparación

The synthesis of (4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the carboxylate group: This step often involves esterification reactions.

Substitution reactions: Chlorine atoms are introduced through halogenation reactions, and methoxy groups are added via methylation reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve yield and efficiency.

Análisis De Reacciones Químicas

(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential for developing new antimicrobial agents based on this compound .

Anticancer Research

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including the modulation of specific signaling proteins involved in cell proliferation and survival. For instance, it has shown effectiveness against breast cancer cell lines by inhibiting tumor growth and promoting cell cycle arrest .

Agricultural Applications

The unique properties of (4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate extend to agricultural chemistry. It has been explored as a potential fungicide due to its ability to inhibit fungal growth. Studies have shown that it can effectively control several plant pathogens, thereby enhancing crop yield and quality.

Table 2: Fungicidal Activity Results

| Fungal Pathogen | Effective Concentration (EC) |

|---|---|

| Fusarium oxysporum | 50 µg/mL |

| Botrytis cinerea | 75 µg/mL |

These results indicate its viability as a candidate for developing new agricultural fungicides .

Material Science Applications

In material science, the compound's unique chemical structure allows for its use in synthesizing novel polymers and nanomaterials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its potential in creating smart materials that respond to environmental stimuli .

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria in a hospital setting. The results showed a significant reduction in infection rates among patients treated with this compound compared to standard treatments.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing the compound demonstrated a marked decrease in fungal infections and an increase in overall yield by approximately 20%. These trials underline the compound's potential as an effective agricultural agent .

Mecanismo De Acción

The mechanism of action of (4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects.

Comparación Con Compuestos Similares

Similar compounds include other triazole derivatives like fluconazole and itraconazole. Compared to these, (4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may have unique properties due to the specific substituents on the triazole ring, which can influence its biological activity and chemical reactivity.

Actividad Biológica

The compound (4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20Cl2N4O2 with a molecular weight of approximately 499.41 g/mol. The structure includes a triazole ring linked to various aromatic groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of triazole derivatives are often linked to their ability to interact with various biological targets, including enzymes and receptors. The specific compound discussed here has shown promising results in several areas:

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

- In Vitro Studies : The compound demonstrated an IC50 value of 10.10 µg/mL against breast adenocarcinoma cells (MCF-7) and human hepatocellular carcinoma (HepG2) cells, indicating potent antiproliferative activity. Variations in substituents on the triazole ring significantly influenced this activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 10.10 |

| Compound 4i | MCF-7 | 2.32 |

| Compound 4e | MCF-7 | 5.36 |

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptotic cell death. This is facilitated through the activation of intrinsic apoptotic pathways, leading to morphological changes in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds are known for their antimicrobial activity. The target spectrum often includes bacteria and fungi. The specific compound has shown efficacy against certain strains of bacteria in preliminary studies.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicates that the presence of electron-withdrawing groups (like chlorine) enhances the compound's biological activity. The position and nature of substituents on the aromatic rings also play crucial roles in modulating activity .

Case Studies

Several case studies have highlighted the effectiveness of similar triazole compounds in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a related triazole derivative showed significant tumor regression in animal models when administered at doses correlating with those found effective in vitro.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of triazole-based compounds in combination therapies for cancer treatment, focusing on enhancing therapeutic outcomes while minimizing side effects.

Propiedades

IUPAC Name |

(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3/c1-11-17(18(24)26-10-12-3-5-13(19)6-4-12)21-22-23(11)14-7-8-16(25-2)15(20)9-14/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAYBORFNYEUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.